Sodium 2,4-dimethoxybenzene-1-sulfinate
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Overview
Description
Sodium 2,4-dimethoxybenzene-1-sulfinate is an organosulfur compound with the molecular formula C8H9NaO4S. This compound is part of the broader class of sodium sulfinates, which are known for their versatile reactivity and applications in organic synthesis. Sodium sulfinates, including this compound, are valuable building blocks for the synthesis of various organosulfur compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 2,4-dimethoxybenzene-1-sulfinate typically involves the sulfonylation of 2,4-dimethoxybenzene. One common method is the reaction of 2,4-dimethoxybenzene with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonic acid, which is then neutralized to form the sodium sulfinate salt .
Industrial Production Methods: Industrial production of sodium sulfinates often involves large-scale sulfonylation reactions using continuous flow reactors. These methods ensure consistent product quality and high yields. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,4-dimethoxybenzene-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfones.
Reduction: Reduction reactions can convert it to thiols or sulfides.
Substitution: It participates in nucleophilic substitution reactions, forming sulfonamides, sulfides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, amines, and thiols are commonly employed.
Major Products:
Oxidation: Sulfonic acids, sulfones.
Reduction: Thiols, sulfides.
Substitution: Sulfonamides, sulfides, and other organosulfur compounds.
Scientific Research Applications
Sodium 2,4-dimethoxybenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a sulfonylating agent in organic synthesis, facilitating the formation of sulfonamides, sulfones, and other sulfur-containing compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are investigated for potential therapeutic applications, such as antimicrobial and anticancer agents.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 2,4-dimethoxybenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the sulfinate group (-SO2Na) can displace leaving groups, forming new C-S bonds. In oxidation reactions, the sulfinate group can be converted to sulfonic acids or sulfones, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2,4-dimethoxybenzene-1-sulfinate is unique due to the presence of methoxy groups on the benzene ring, which influence its reactivity and solubility. Compared to sodium benzenesulfinate, it has enhanced nucleophilicity and can participate in a broader range of chemical reactions. The methoxy groups also provide additional sites for functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H9NaO4S |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
sodium;2,4-dimethoxybenzenesulfinate |
InChI |
InChI=1S/C8H10O4S.Na/c1-11-6-3-4-8(13(9)10)7(5-6)12-2;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
NVNPAMYRUFFLQJ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
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